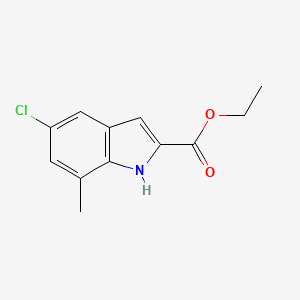

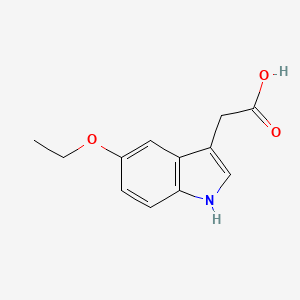

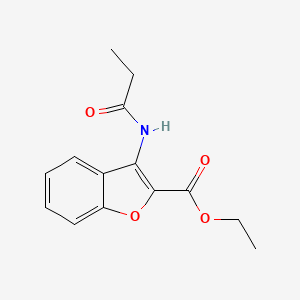

Ethyl 3-propionamidobenzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings. Compounds like Ethyl 3-propionamidobenzofuran-2-carboxylate would likely have a benzofuran core with additional functional groups attached .

Synthesis Analysis

While specific synthesis methods for Ethyl 3-propionamidobenzofuran-2-carboxylate are not available, benzofuran derivatives can often be synthesized through reactions of salicylic aldehyde derivatives with ethyl diazoacetates .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-propionamidobenzofuran-2-carboxylate would depend on its exact molecular structure. Benzofuran derivatives can exhibit a wide range of properties depending on their functional groups .Applications De Recherche Scientifique

Synthesis and Biological Activity

A series of novel compounds including Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, among others, have been synthesized and examined for antibacterial and antifungal activity against various pathogenic strains and Candida albicans. Some compounds exhibited activity comparable to standard antibiotics and antifungals, indicating potential in the development of new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Antitumor Activity

Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have shown significant in vitro antitumor activity against 60 human tumor cell lines. One particular compound demonstrated remarkable activity against the RPMI-8226 leukemia cell line, suggesting the potential of these compounds as anticancer agents (El-Subbagh, Abadi, & Lehmann, 1999).

Nanotechnology and Drug Delivery

A study on poly(ethylene glycol) possessing polymerizable groups has been conducted to obtain nanogels via emulsion polymerization, which showed pH-sensitive swelling/deswelling behavior. These nanogels have potential utility in diagnostics and controlled drug releasing devices, demonstrating the role of ethyl carboxylate derivatives in the advancement of nanotechnology and drug delivery systems (Hayashi, Iijima, Kataoka, & Nagasaki, 2004).

Anti-rheumatic Potential

Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo model, suggesting their potential as anti-rheumatic agents (Sherif & Hosny, 2014).

Discovery of Apoptosis-Inducing Agents

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been synthesized and evaluated for their in vitro and in vivo anticancer activity against breast cancer cell lines. Several compounds showed significant antiproliferative potential, with one inducing apoptosis in MCF-7 cells, highlighting their potential as novel anticancer therapeutics (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on Ethyl 3-propionamidobenzofuran-2-carboxylate would likely depend on the results of initial studies on its properties and potential applications. Benzofuran derivatives are a topic of ongoing research due to their diverse biological activities and potential applications in medicine .

Propriétés

IUPAC Name |

ethyl 3-(propanoylamino)-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-11(16)15-12-9-7-5-6-8-10(9)19-13(12)14(17)18-4-2/h5-8H,3-4H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUUIYAGWOGSRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]acetic acid](/img/structure/B2837856.png)